molecular formula C12H13NO2 B11898257 5,6-Dimethoxy-2-methylquinoline CAS No. 882159-12-8

5,6-Dimethoxy-2-methylquinoline

Cat. No.: B11898257
CAS No.: 882159-12-8
M. Wt: 203.24 g/mol
InChI Key: JJVZUIMQVQMYSM-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methylquinoline: is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of methoxy groups at positions 5 and 6, along with a methyl group at position 2, gives this compound unique chemical properties that make it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dimethoxyacetophenone with an appropriate amine can lead to the formation of the desired quinoline derivative. The reaction typically requires the use of a catalyst and may involve heating under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5,6-Dimethoxy-2-methylquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the methoxy groups at positions 5 and 6.

    5,6-Dimethoxyquinoline: Lacks the methyl group at position 2.

    6-Methoxy-2-methylquinoline: Has only one methoxy group at position 6.

Uniqueness: 5,6-Dimethoxy-2-methylquinoline is unique due to the presence of both methoxy groups and a methyl group, which confer distinct chemical properties and biological activities

Properties

CAS No.

882159-12-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,6-dimethoxy-2-methylquinoline

InChI

InChI=1S/C12H13NO2/c1-8-4-5-9-10(13-8)6-7-11(14-2)12(9)15-3/h4-7H,1-3H3

InChI Key

JJVZUIMQVQMYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)OC

Origin of Product

United States

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